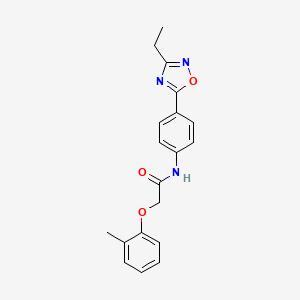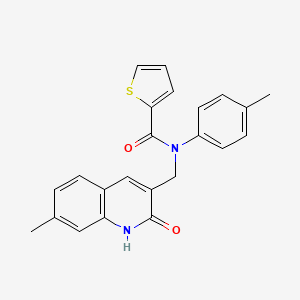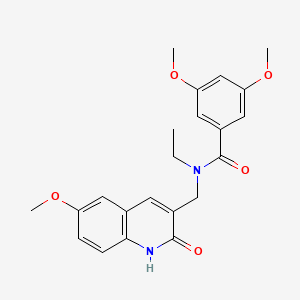
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate is a synthetic compound widely used in scientific research. It is a tetrazole derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition results in an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play a vital role in the nervous system.
Biochemical and Physiological Effects:
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has various biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been shown to improve memory and cognitive function in animal models. Furthermore, Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate in lab experiments include its high potency and selectivity towards certain enzymes, making it a valuable tool in enzyme inhibition studies. Furthermore, this compound is relatively easy to synthesize, making it readily available for use in scientific research.
The limitations of using Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate in lab experiments include its potential toxicity and limited solubility in water. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate in scientific research. One potential direction is the development of new drugs with potential therapeutic effects based on the tetrazole moiety. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Additionally, the synthesis of new tetrazole derivatives may lead to the discovery of new compounds with valuable properties for scientific research.
Méthodes De Synthèse
The synthesis of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate involves the reaction between 4-carbomethoxybenzoyl chloride and sodium azide. This reaction results in the formation of Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate as a white crystalline powder. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the tetrazole moiety into molecules. This compound is also used in medicinal chemistry to develop new drugs with potential therapeutic effects. Furthermore, Methyl 4-(1-methyl-1H-tetrazol-5-yl)benzoate has been found to be a potent inhibitor of certain enzymes, making it a valuable tool in enzyme inhibition studies.
Propriétés
IUPAC Name |
methyl 4-(1-methyltetrazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-9(11-12-13-14)7-3-5-8(6-4-7)10(15)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENKLDJYWGKWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)





![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)


